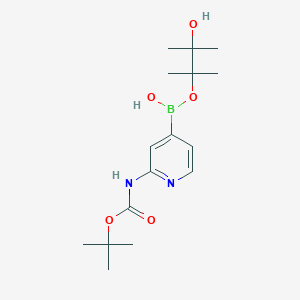
Boc-2-Aminopyridine-4-boronicacidpinacolester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-Aminopyridine-4-boronicacidpinacolester: is a boronic acid derivative that is widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The compound has the molecular formula C16H27BN2O5 and a molecular weight of 338.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production methods for Boc-2-Aminopyridine-4-boronicacidpinacolester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Boc-2-Aminopyridine-4-boronicacidpinacolester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalysts: Palladium complexes (e.g., Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: Boc-2-Aminopyridine-4-boronicacidpinacolester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are common in many natural products and pharmaceuticals .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are important in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of Boc-2-Aminopyridine-4-boronicacidpinacolester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic acid pinacol ester and the halide substrate by the palladium catalyst .
Comparison with Similar Compounds
- 2-Aminopyridine-4-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
- 4-Aminophenylboronic acid hydrochloride
- 3-Aminophenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: Boc-2-Aminopyridine-4-boronicacidpinacolester is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .
Properties
Molecular Formula |
C16H27BN2O5 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-10-11(8-9-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
InChI Key |
ZVYRJZWPPRVOAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


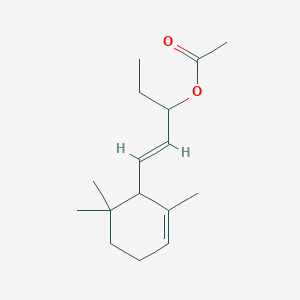
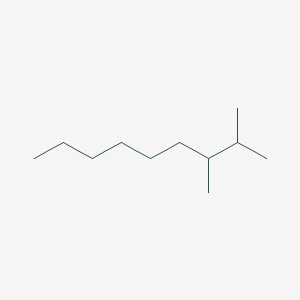

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)

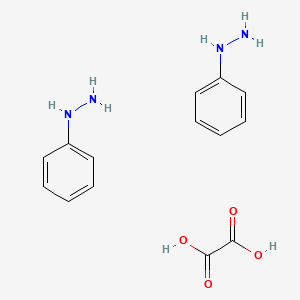
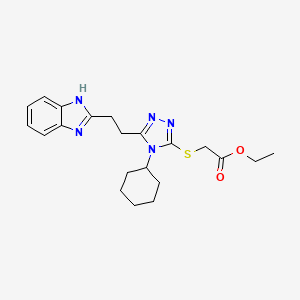

![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
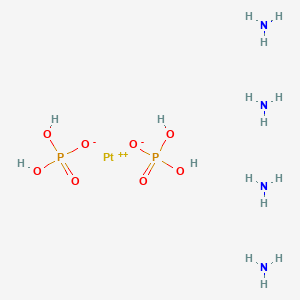

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)


